

# Optimizing laser power and wavelength for ANNINE-6plus excitation

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## Compound of Interest

Compound Name: ANNINE-6plus

Cat. No.: B605513

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## Technical Support Center: Optimizing ANNINE-6plus Excitation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and wavelength for **ANNINE-6plus** excitation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful voltage imaging experiments.

### Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for **ANNINE-6plus**?

A1: For one-photon excitation, the peak absorption of **ANNINE-6plus** in a neuronal membrane is approximately 420 nm, with the emission peak around 565 nm.<sup>[1][2]</sup> However, for voltage imaging, it is crucial to excite at the red edge of the absorption spectrum, typically at 480 nm or higher.<sup>[1]</sup> A common wavelength for one-photon voltage imaging is around 510 nm.<sup>[1]</sup> For two-photon excitation, a wavelength of 1020 nm is typically used, which corresponds to the one-photon absorption at 510 nm.<sup>[1][3]</sup>

Q2: Why is it recommended to excite **ANNINE-6plus** at the red edge of its absorption spectrum?

A2: Exciting at the red spectral edge of the absorption maximizes voltage sensitivity while minimizing phototoxicity and photobleaching.[3][4] This strategy allows for stable, long-term recordings with a high signal-to-noise ratio.

Q3: What is the temporal resolution of **ANNINE-6plus**?

A3: **ANNINE-6plus** has an exceptionally fast response time, with a fluorescence lifetime of approximately  $6.2 \pm 0.1$  ns.[1][2][3] This allows for the measurement of very rapid changes in membrane voltage, theoretically limited only by the duration of the absorption process itself ( $<10^{-15}$  seconds).[1][2]

Q4: Is **ANNINE-6plus** prone to phototoxicity or bleaching?

A4: When used with optimized imaging conditions, particularly with excitation near the red spectral edge of absorption, **ANNINE-6plus** exhibits negligible bleaching and phototoxicity.[4][5][6][7] This makes it suitable for long-term in vivo imaging, with studies showing stable labeling for up to two weeks.[1][3]

Q5: What is the expected voltage sensitivity of **ANNINE-6plus**?

A5: The voltage sensitivity of **ANNINE-6plus** is high, with a fractional fluorescence change ( $\Delta F/F$ ) of approximately 30% per 100 mV change in membrane potential with single-photon excitation ( $\sim 488$  nm) and over 50% with two-photon excitation ( $\sim 1060$  nm).[2][8] Some reports indicate a sensitivity of up to 0.5%/mV under optimized conditions.[5][6][7]

Q6: How does the solubility of **ANNINE-6plus** compare to ANNINE-6?

A6: **ANNINE-6plus** was specifically designed to have significantly better water solubility than its predecessor, ANNINE-6.[9][10] While ANNINE-6 is practically insoluble in water, **ANNINE-6plus** has a solubility of around 1 mM, allowing it to be used for staining cells from an aqueous solution without the need for surfactants or organic solvents.[8][9][10]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Low Fluorescence Signal	Insufficient dye concentration or labeling.	Increase the dye concentration or the volume of the dye solution used for labeling. <a href="#">[11]</a>
Low laser power.	Gradually increase the laser power. However, always use the lowest power that provides an acceptable image to minimize phototoxicity. <a href="#">[11]</a> <a href="#">[12]</a>	
Suboptimal excitation wavelength.	If using a tunable laser, try reducing the excitation wavelength in 10 nm steps from a starting point of 1040 nm for two-photon excitation. This can increase the absorption cross-section and brightness, though it may slightly reduce voltage sensitivity. <a href="#">[11]</a>	
Detector (PMT) degradation.	Check the sensitivity of your photomultiplier tubes (PMTs) as they can degrade over time. <a href="#">[11]</a>	
Photobleaching is Observed	Excessive laser power.	Reduce the laser power. Bleaching should be minimal when exciting near the red spectral edge of absorption. <a href="#">[11]</a>
No or Weak Voltage-Dependent Signal	Incorrect excitation or emission filter set.	Ensure you are using the correct filters for red-edge excitation and capturing the full emission spectrum. A longpass emission filter (e.g., 540 nm) is often used. <a href="#">[11]</a>

Low signal-to-noise ratio.	Increase the number of labeled cells or the concentration of the dye to improve the overall signal.	
Difficulty with Cell Labeling	Inadequate dye concentration or incubation time.	For extracellular labeling, a concentration of 14 $\mu$ M ANNINE-6plus in the extracellular solution for 5 minutes has been shown to be effective for cultured hippocampal neurons.[5]
Cell type-specific issues.	Optimize labeling protocols for your specific cell type, as membrane properties can vary.	

## Data Presentation

Table 1: Spectral Properties of **ANNINE-6plus**

Parameter	Value	Reference
One-Photon Excitation Maximum	~420 nm	[2][6]
One-Photon Emission Maximum	~565 nm	[2][6]
Stokes Shift	~145 nm	[1][2][6]
Recommended One-Photon Excitation for Voltage Imaging	$\geq 480$ nm (typically ~510 nm)	[1]
Recommended Two-Photon Excitation for Voltage Imaging	~1020 nm	[1][3]
Fluorescence Lifetime	$6.2 \pm 0.1$ ns	[1][2][3]

Table 2: Voltage Sensitivity of **ANNINE-6plus**

Excitation Method	Approximate Wavelength	Fractional Fluorescence Change ( $\Delta F/F$ ) per 100 mV	Reference
Single-Photon	~488 nm	~30%	[2][8]
Two-Photon	~1060 nm	>50%	[2][8]

## Experimental Protocols

### Protocol 1: Extracellular Labeling of Cultured Neurons

This protocol is adapted from methods used for labeling cultured hippocampal neurons.[5]

- **Prepare Dye Solution:** Prepare a 14  $\mu\text{M}$  solution of **ANNINE-6plus** in your standard extracellular recording solution.
- **Cell Incubation:** Replace the culture medium with the **ANNINE-6plus** solution and incubate the cells for 5 minutes at room temperature.
- **Washing:** After incubation, thoroughly wash the cells with the standard extracellular solution to remove any unbound dye.
- **Imaging:** Proceed with imaging. For morphological imaging, an excitation wavelength of 458 nm can be used. For voltage measurements, switch to a wavelength at the red edge of the absorption spectrum (e.g., 514 nm).[5]

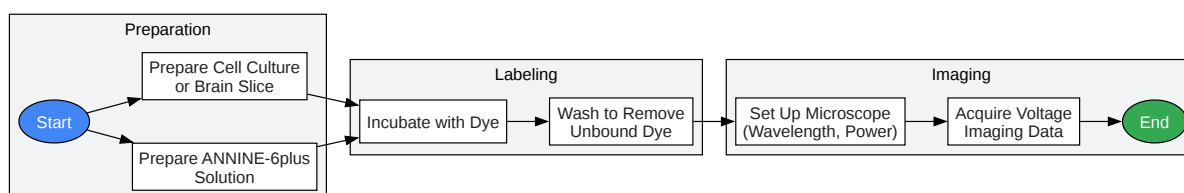
### Protocol 2: Two-Photon Voltage Imaging in Brain Slices

This protocol provides a general framework for imaging average membrane voltage changes in brain slices.

- **Slice Preparation:** Prepare acute brain slices using your standard protocol.
- **Dye Loading:** Bath-apply **ANNINE-6plus** to the brain slice. The optimal concentration and incubation time may need to be determined empirically for your specific tissue.
- **Microscope Setup:**

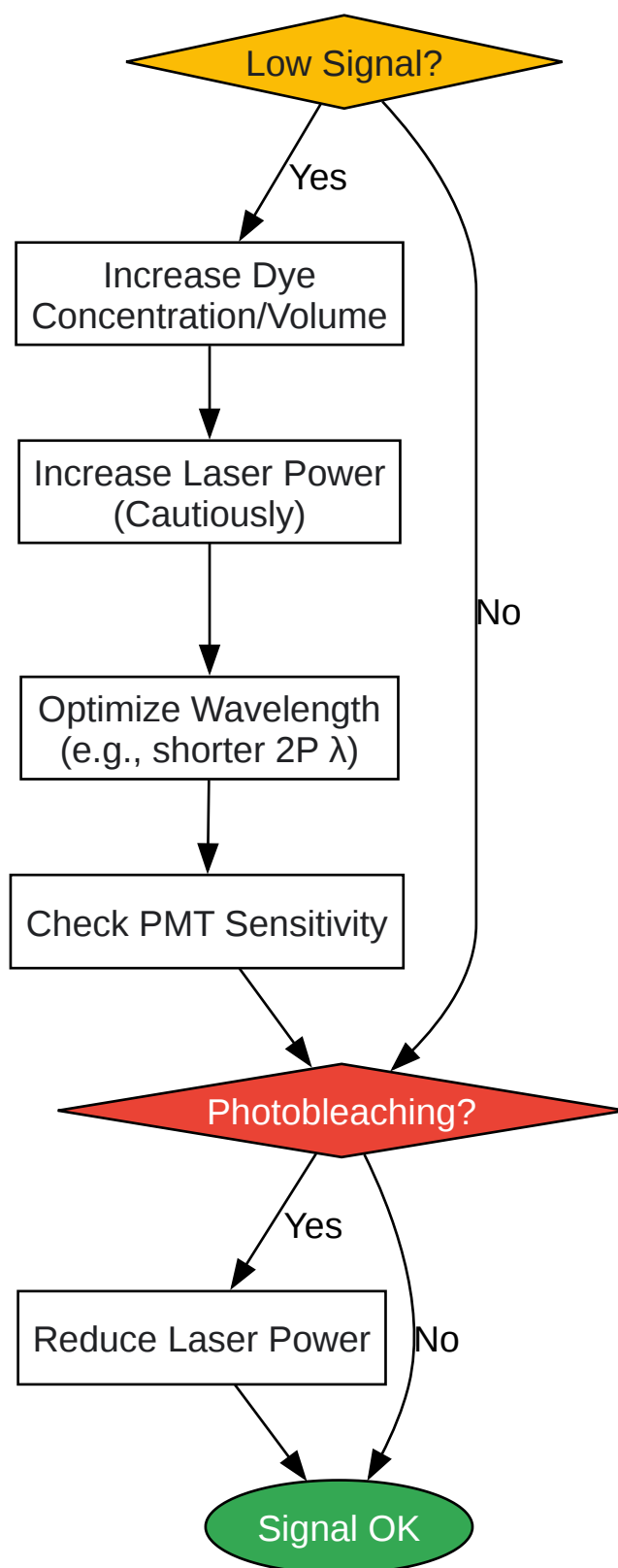
- Use a two-photon microscope equipped with a femtosecond-pulsed Ti:sapphire laser.
- Set the excitation wavelength to 1020 nm or 1040 nm.[11]
- Use a 540 nm longpass emission filter to collect the fluorescence signal.[11]
- Image Acquisition:
  - Use the lowest laser power that provides a sufficient signal-to-noise ratio to avoid phototoxicity.
  - Perform line-scan recordings for high temporal resolution measurements of voltage changes.

## Visualizations



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Caption: A generalized workflow for an **ANNINE-6plus** voltage imaging experiment.



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Caption: A decision tree for troubleshooting common issues in **ANNINE-6plus** imaging.

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